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molecular formula C4H2BrCl2NO2S2 B8742361 4-Bromo-2,5-dichloro-thiophene-3-sulfonamide

4-Bromo-2,5-dichloro-thiophene-3-sulfonamide

Cat. No. B8742361
M. Wt: 311.0 g/mol
InChI Key: UAMKYJOZSURAIR-UHFFFAOYSA-N
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Patent
US07482462B2

Procedure details

90 ml of an aqueous solution of NH3 (32%) is added at room temperature to a solution of 8.88 g of 4-bromo-2,5-dichloro-thiophene-3-sulfonylchloride in 120 ml of EtAc. The mixture obtained is stirred for ca. 15 hours. Two phases obtained are separated, the organic layer is washed with 1 N HCl and H2O, and dried. Solvent of the organic phase obtained is evaporated. 4-Bromo-2,5-dichloro-thiophene-3-sulfonamide is obtained in the form of a white powder. m.p. 113-117°; 13C—NMR (CDCl3): δ=108.287; 125.342; 130.404; 135.716.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.88 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][C:3]1[C:4]([S:10](Cl)(=[O:12])=[O:11])=[C:5]([Cl:9])[S:6][C:7]=1[Cl:8]>>[Br:2][C:3]1[C:4]([S:10]([NH2:1])(=[O:12])=[O:11])=[C:5]([Cl:9])[S:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
8.88 g
Type
reactant
Smiles
BrC=1C(=C(SC1Cl)Cl)S(=O)(=O)Cl
Name
aqueous solution
Quantity
90 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred for ca. 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
Two phases obtained
CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
the organic layer is washed with 1 N HCl and H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent of the organic phase obtained
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C(=C(SC1Cl)Cl)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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